molecular formula C7H10O3 B2594020 Methyl 5,6-dihydro-2H-pyran-3-carboxylate CAS No. 85373-69-9

Methyl 5,6-dihydro-2H-pyran-3-carboxylate

Cat. No.: B2594020
CAS No.: 85373-69-9
M. Wt: 142.154
InChI Key: XWDSUYDGAOYBES-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-2H-pyran-3-carboxylate: is an organic compound with the molecular formula C7H10O3. It is a derivative of pyran, a six-membered oxygen-containing heterocycle. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Methyl 5,6-dihydro-2H-pyran-3-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5,6-dihydro-2H-pyran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method includes the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a palladium catalyst modified by cinchonidine .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes to ensure high yield and purity. The use of palladium catalysts and other transition metals is common in these processes to achieve the desired enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives.

Mechanism of Action

The mechanism of action of methyl 5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Uniqueness: Methyl 5,6-dihydro-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo enantioselective hydrogenation and its applications in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 3,6-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h3H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDSUYDGAOYBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85373-69-9
Record name methyl 5,6-dihydro-2H-pyran-3-carboxylate
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